
2-Fluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Fluoropropan-1-amine est un composé organique de formule moléculaire C3H8FN. Il s'agit d'une amine fluorée, où un atome de fluor est lié au deuxième carbone de la structure de la propan-1-amine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 2-Fluoropropan-1-amine peut être synthétisée par plusieurs méthodes. Une approche courante implique la substitution nucléophile du 2-fluoropropane par l'ammoniac. Cette réaction nécessite généralement un solvant tel que l'éthanol et est conduite sous reflux pour assurer une réaction complète.
Méthodes de production industrielle
En milieu industriel, la production de this compound peut impliquer l'utilisation de méthodes plus efficaces et plus évolutives. Une telle méthode comprend la réaction du 2-fluoropropanol avec l'ammoniac en présence d'un catalyseur. Ce processus peut être optimisé pour des rendements et une pureté plus élevés en contrôlant les paramètres de réaction tels que la température, la pression et la concentration des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Fluoropropan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les imines ou les nitriles fluorés correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés d'amines correspondants.
Substitution : L'atome de fluor dans la this compound peut être substitué par d'autres nucléophiles, conduisant à une variété d'amines fonctionnalisées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les nucléophiles comme les ions hydroxyde (OH-) et les ions alcoolates (RO-) peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Imines ou nitriles fluorés.
Réduction : Dérivés d'amines.
Substitution : Amines fonctionnalisées avec divers substituants.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Elle est utilisée dans la production de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de fluor dans le composé peut améliorer son affinité de liaison à ces cibles, conduisant à des effets biologiques spécifiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs.
Applications De Recherche Scientifique
2-Fluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluoroéthanamine : Un composé similaire avec un atome de carbone de moins.
3-Fluoropropan-1-amine : Un isomère de position avec l'atome de fluor sur le troisième carbone.
2-Fluorobutan-1-amine : Un composé homologue avec un atome de carbone supplémentaire.
Unicité
La 2-Fluoropropan-1-amine est unique en raison de son motif de fluoration spécifique, qui confère des propriétés chimiques et biologiques distinctes. La position de l'atome de fluor peut influencer considérablement la réactivité du composé et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
IUPAC Name |
2-fluoropropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FN/c1-3(4)2-5/h3H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZZMLAMPPXMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

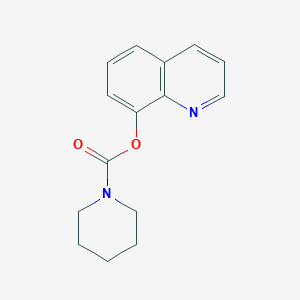
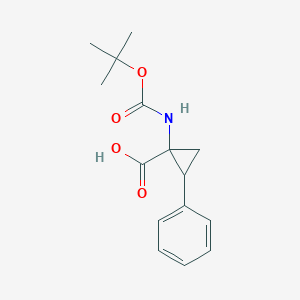
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)
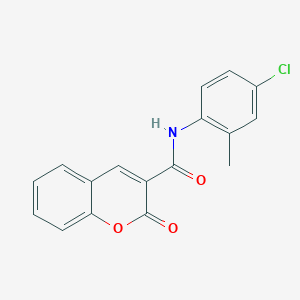
![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)
![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)
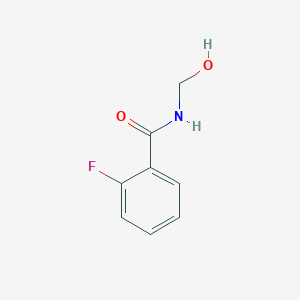
![4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)
![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)
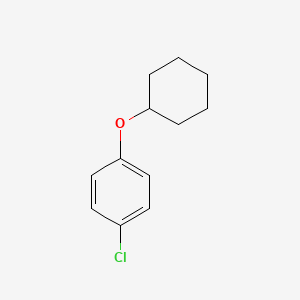
![4-Methoxy-2-{[(naphthalen-2-yl)imino]methyl}phenol](/img/structure/B12122726.png)
![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12122734.png)
